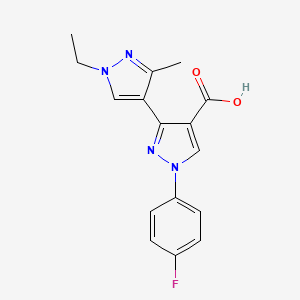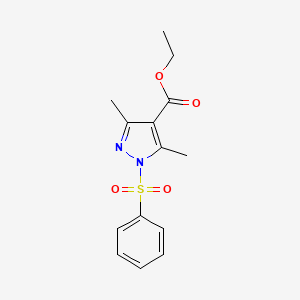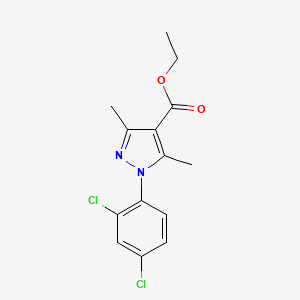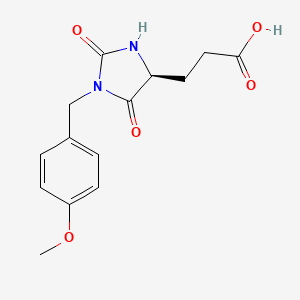![molecular formula C14H17F3O B3175477 [4-环己基-3-(三氟甲基)苯基]甲醇 CAS No. 957205-23-1](/img/structure/B3175477.png)
[4-环己基-3-(三氟甲基)苯基]甲醇
描述
“[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C14H17F3O . It has a molecular weight of 258.28 . The IUPAC name for this compound is (4-cyclohexyl-3-(trifluoromethyl)phenyl)methanol . It is an alcohol derivative and can be used as pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of “[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol” can be represented by the SMILES notation: OCC1=CC=C(C2CCCCC2)C(C(F)(F)F)=C1 . This indicates that the molecule contains a cyclohexyl group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanol group.科学研究应用
催化应用
[4-环己基-3-(三氟甲基)苯基]甲醇已被探索其在催化反应中的潜力。甲醇是一种相关化合物,在钌和铑配合物催化的反应中充当氢供体,表明[4-环己基-3-(三氟甲基)苯基]甲醇在类似催化过程中具有潜在应用(Smith & Maitlis, 1985)。此外,基于三(三唑基)甲醇-Cu(I)结构的催化剂,其可能与[4-环己基-3-(三氟甲基)苯基]甲醇具有结构相似性,已在 Huisgen 1,3-偶极环加成反应中显示出高活性(Ozcubukcu 等,2009)。
生物催化
乳酸杆菌 paracasei BD101 已被用于生产(S)-环己基(苯基)甲醇,一种与[4-环己基-3-(三氟甲基)苯基]甲醇在结构上相关的化合物。这种生物催化导致了高对映体纯度,表明类似化合物在不对称合成中的潜在应用(Şahin 等,2019)。
药物研究
在药物研究中,甲醇的衍生物,如环己-3-烯基(5-苯基-4H-1,2,4-三唑-3-基)甲醇,已被探索其抗结核活性。该化合物的立体异构体针对结核分枝杆菌的特定活性进行了评估,突出了立体化学在药物应用中的重要性,这可能与[4-环己基-3-(三氟甲基)苯基]甲醇相关(Shekar 等,2014)。
材料化学
新型三(4-叠氮苯基)甲醇与[4-环己基-3-(三氟甲基)苯基]甲醇具有一些结构特征,已被报道为一种多功能芳基叠氮化物。它可以用作肽合成中硫醇的保护基,并在温和条件下裂解,为材料化学提供了机会(Qiu 等,2023)。
安全和危害
作用机制
Target of Action
Similar compounds have been known to targetSerine/threonine-protein kinase pim-1 .
Biochemical Pathways
Given its potential target, it may influence pathways involvingSerine/threonine-protein kinase pim-1 .
Result of Action
Given its potential target, it may influence cellular processes regulated by Serine/threonine-protein kinase pim-1 .
生化分析
Biochemical Properties
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. These binding interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic processes within the cell . These interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within the cell . These interactions can affect the compound’s activity and overall effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
[4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c15-14(16,17)13-8-10(9-18)6-7-12(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRMFYAEMKQCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3175394.png)
![ethyl 1-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3175402.png)
![Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3175404.png)
![3-[1-(Benzenesulfinyl)-2-methylpropyl]furan](/img/structure/B3175407.png)



![ethyl 3,5-dimethyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B3175433.png)


![[1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3175457.png)
![1-methyl-2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine](/img/structure/B3175460.png)
![1-methyl-4-[5-methyl-4-(2-piperidinoethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175465.png)
![(R)-tert-butyl 2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylcarbaMate](/img/structure/B3175471.png)